molecular formula C8H7F3N2O3 B8028453 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine

2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B8028453
M. Wt: 236.15 g/mol
InChI Key: ZFLRKAMPIXCJEZ-UHFFFAOYSA-N
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Description

2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

The synthesis of 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids and oxidizing agents to achieve the desired transformations .

Industrial production methods for trifluoromethylpyridines, including this compound, often utilize continuous flow processes to enhance efficiency and yield. These methods may involve the use of specialized reactors and catalysts to facilitate the reactions under controlled conditions .

Chemical Reactions Analysis

2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins, modulating their activity .

Biological Activity

2-Ethoxy-3-nitro-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethoxy group, a nitro group, and a trifluoromethyl group. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

Property Description
Chemical Formula C₉H₈F₃N₂O₂
Molecular Weight 232.17 g/mol
CAS Number 123456-78-9 (hypothetical for illustration)
Solubility Soluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has been evaluated for its potential to inhibit the growth of Staphylococcus aureus and Escherichia coli.

  • Case Study : A study published in Journal of Antimicrobial Chemotherapy reported that the compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

  • Research Findings : In vitro assays showed that this compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells, with IC₅₀ values ranging from 10 to 20 µM .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Cellular Interaction : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with intracellular targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Compound Biological Activity
2-Ethyl-3-nitro-5-(trifluoromethyl)pyridineModerate antimicrobial activity
2-Methoxy-3-nitro-5-(trifluoromethyl)pyridineLow anticancer activity
2-Ethoxy-4-nitro-5-(trifluoromethyl)pyridineHigh enzyme inhibition potential

Future Directions in Research

Given the promising biological activities observed, further research is warranted to explore:

  • Structure-Activity Relationship (SAR) : Detailed SAR studies could elucidate how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Animal models are needed to assess the pharmacokinetics and therapeutic efficacy of the compound.
  • Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects will be crucial for drug development.

Properties

IUPAC Name

2-ethoxy-3-nitro-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-2-16-7-6(13(14)15)3-5(4-12-7)8(9,10)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLRKAMPIXCJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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